Benztropine mesylate

Descripción general

Descripción

Benztropine mesylate is a synthetic compound combining structural elements of atropine and diphenhydramine . It acts as a centrally active anticholinergic agent and dopamine transporter (DAT) inhibitor, with an IC50 of 118 nM for DAT . Clinically, it is used to manage symptoms of Parkinson’s disease, such as rigidity and tremors, by antagonizing muscarinic acetylcholine receptors (mAChRs) and prolonging dopamine activity . It is available in oral (0.5–2 mg tablets) and injectable formulations (1 mg/mL) .

Métodos De Preparación

Chemical Structure and Physicochemical Properties

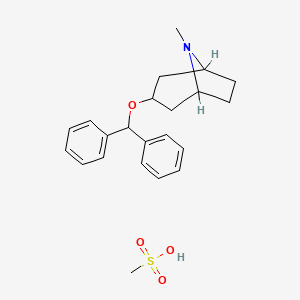

Benztropine mesylate (CAS 132-17-2) is the methanesulfonate salt of benztropine, a bicyclic amine derivative. Its systematic IUPAC name is 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane methanesulfonate , with a molecular formula of $$ \text{C}{22}\text{H}{29}\text{NO}_4\text{S} $$ and a molecular weight of 403.5 g/mol. The compound’s structure comprises a tropane ring fused to a diphenylmethoxy group, conferring dual antagonism at muscarinic acetylcholine and dopamine transporters. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{29}\text{NO}_4\text{S} $$ |

| Molecular Weight | 403.5 g/mol |

| CAS Registry Number | 132-17-2 |

| Solubility | Freely soluble in water |

| Melting Point | 142–144°C |

Synthetic Route for this compound

The synthesis of this compound proceeds via a three-stage process: (1) tropane ring formation, (2) etherification to attach the benzhydryloxy group, and (3) salt formation with methanesulfonic acid.

Tropane Ring Synthesis

The tropane core (8-methyl-8-azabicyclo[3.2.1]octane) is synthesized through cyclization reactions. A common approach involves the Robinson-Schöpf reaction , where a diketone precursor undergoes condensation with methylamine and cyclization under acidic conditions. For example, cycloheptanone derivatives are treated with methylamine hydrochloride and formaldehyde to yield the bicyclic structure.

Reaction Conditions :

- Reactants : Cycloheptanone, methylamine hydrochloride, formaldehyde

- Catalyst : Hydrochloric acid (0.5–1 M)

- Temperature : 60–80°C, reflux

- Yield : 65–70% after crystallization

Etherification with Benzhydryloxy Group

The tropane intermediate is functionalized at the 3-position via nucleophilic substitution. A benzhydryl bromide or chloride reacts with the hydroxyl group of 3-hydroxytropane in the presence of a base:

$$

\text{3-Hydroxytropane} + \text{Benzhydryl halide} \xrightarrow{\text{Base}} \text{Benztropine} + \text{HX}

$$

Optimized Parameters :

- Solvent : Anhydrous dichloromethane or tetrahydrofuran

- Base : Potassium carbonate or sodium hydride

- Molar Ratio : 1:1.2 (tropane:benzhydryl halide)

- Reaction Time : 12–18 hours at 25–40°C

- Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Mesylate Salt Formation

Benztropine freebase is treated with methanesulfonic acid in a polar solvent to precipitate the mesylate salt:

$$

\text{Benztropine} + \text{CH}3\text{SO}3\text{H} \rightarrow \text{this compound}

$$

Industrial Protocol :

- Solvent : Ethanol or isopropanol

- Stoichiometry : 1:1 molar ratio

- Temperature : 0–5°C during acid addition

- Isolation : Filtration and washing with cold solvent

- Purity : >99% by HPLC

Industrial-Scale Production

Large-scale manufacturing adheres to Good Manufacturing Practices (GMP) and involves:

Raw Material Specifications

- 3-Hydroxytropane : Purity ≥98% (HPLC), residual solvents <500 ppm

- Benzhydryl bromide : Assay ≥97%, moisture <0.1%

- Methanesulfonic acid : Pharmaceutical grade, density 1.48 g/cm³

Reaction Vessel Configuration

- Type : Glass-lined steel reactor with reflux condenser

- Capacity : 500–2,000 L batches

- Mixing : High-shear agitator (200–400 rpm)

Process Controls

| Parameter | Range |

|---|---|

| Etherification pH | 8.5–9.5 |

| Salt formation temperature | 0–5°C |

| Drying (lyophilization) | -50°C, 10–15 Pa |

Analytical Characterization

Spectroscopic Confirmation

- NMR (400 MHz, DMSO-d6) :

- δ 1.45 (s, 3H, N-CH₃)

- δ 3.20–3.80 (m, 8H, tropane protons)

- δ 7.25–7.45 (m, 10H, diphenyl)

- FT-IR (KBr) :

- 1,250 cm⁻¹ (S=O stretch)

- 1,050 cm⁻¹ (C-O-C ether)

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| HPLC-UV (210 nm) | C18, 5 µm, 250 × 4.6 mm | Acetonitrile:buffer (pH 3.0) (70:30) | 8.2 min |

Quality Control Metrics

Pharmaceutical-grade this compound must comply with:

- Impurity Profile :

- Related substances <0.5% (total)

- Heavy metals <10 ppm

- Residual Solvents :

- Ethanol <5,000 ppm

- Dichloromethane <600 ppm

Challenges in Synthesis

Byproduct Formation

The etherification step may yield O-alkylated byproducts (5–8%) due to competing reactions at the tropane nitrogen. Mitigation strategies include:

- Using bulky bases (e.g., DBU) to suppress N-alkylation

- Lowering reaction temperature to 20–25°C

Polymorphism Control

This compound exhibits two crystalline forms (Form I and II). Industrial crystallization employs:

- Anti-solvent : n-Heptane

- Seeding : 0.1% w/w Form I seeds

- Cooling Rate : 0.5°C/min

Análisis De Reacciones Químicas

Tipos de Reacciones: El mesilato de benztropina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar derivados de benzhidrol.

Reducción: Las reacciones de reducción pueden convertir el mesilato de benztropina en sus alcoholes correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en los anillos fenilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los halógenos y los agentes alquilantes.

Principales Productos:

Productos de Oxidación: Derivados de benzhidrol.

Productos de Reducción: Derivados de alcohol.

Productos de Sustitución: Diversos derivados de benztropina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benztropine mesylate functions by antagonizing acetylcholine at muscarinic receptors in the central nervous system. This action helps alleviate symptoms of parkinsonism by reducing the cholinergic effects that can exacerbate motor dysfunction. Its pharmacokinetics reveal low oral bioavailability due to limited gastric absorption and extensive hepatic first-pass metabolism, yet it demonstrates high permeability across the blood-brain barrier, making it effective for central nervous system applications .

Key Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| Absorption | Low oral bioavailability; affected by first-pass metabolism |

| Distribution | High blood-brain barrier permeability |

| Metabolism | Hepatic; produces several metabolites |

| Elimination | Excreted via urine and bile |

Clinical Applications

This compound is primarily indicated for:

- Parkinsonism : It is used as an adjunctive treatment for idiopathic and postencephalitic parkinsonism.

- Extrapyramidal Symptoms : The drug is effective in managing drug-induced extrapyramidal symptoms, particularly those resulting from antipsychotic medications .

- Acute Dystonia : It is also utilized for acute treatment and prevention of dystonic reactions associated with neuroleptic therapy .

Off-Label Uses

Research has identified several off-label applications for this compound, including:

- Management of Intractable Hiccups : Clinical studies have explored its efficacy in treating persistent hiccups .

- Cognitive Effects in Schizophrenia : A study indicated that withdrawal from benztropine in chronic schizophrenic patients resulted in improved cognitive function, suggesting potential cognitive side effects when used long-term .

Case Studies

-

Withdrawal Effects in Schizophrenic Patients :

A double-blind study involving chronic schizophrenic patients demonstrated that those withdrawn from benztropine experienced significant improvements in cognitive scores compared to those who continued treatment. The findings suggest that while benztropine alleviates extrapyramidal symptoms, it may also contribute to cognitive impairments over time . -

Management of Extrapyramidal Symptoms :

In a clinical trial assessing the effects of benztropine on patients undergoing antipsychotic therapy, 26% of participants required reinstatement of benztropine after withdrawal due to increased extrapyramidal symptoms. This highlights the importance of careful management when discontinuing anticholinergic medications in patients on neuroleptics . -

Case Reports on Drug Interactions :

Reports have indicated adverse effects such as paralytic ileus potentially linked to the combination of benztropine with other medications like mesoridazine. These cases emphasize the need for vigilance regarding drug interactions and side effects during treatment regimens involving benztropine .

Mecanismo De Acción

El mesilato de benztropina ejerce sus efectos a través de múltiples mecanismos:

Inhibición del Transportador de Dopamina: Inhibe selectivamente los transportadores de dopamina, aumentando los niveles de dopamina en la hendidura sináptica.

Antagonismo del Receptor Muscarínico: El compuesto antagoniza los receptores muscarínicos, reduciendo la actividad colinérgica.

Antagonismo del Receptor de Histamina: También tiene efectos antihistamínicos, aunque estos son menos significativos en su acción terapéutica

Dianas Moleculares y Vías:

Transportadores de Dopamina: La inhibición de la recaptación de dopamina aumenta la disponibilidad de dopamina.

Receptores Muscarínicos: El antagonismo de estos receptores reduce la actividad colinérgica, aliviando los síntomas de la enfermedad de Parkinson.

Comparación Con Compuestos Similares

Benztropine mesylate shares therapeutic and mechanistic overlap with other antiparkinsonian and anticholinergic agents. Below is a comparative analysis of its pharmacological profile against amantadine HCl and deptropine citrate.

Mechanistic and Clinical Profiles

This compound vs. Amantadine HCl

- Mechanism :

- Clinical Efficacy :

- Adverse Effects :

This compound vs. Deptropine Citrate

- Mechanism :

- Preclinical Data :

Data Table: Key Pharmacological Comparisons

Research Findings

Actividad Biológica

Benztropine mesylate, a synthetic compound derived from benztropine, is primarily known for its use in treating Parkinson's disease and drug-induced extrapyramidal symptoms. Recent studies have expanded its scope of biological activity, revealing potential applications in cancer therapy and other neurological disorders. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding this compound.

This compound exhibits multiple pharmacological effects due to its interaction with various neurotransmitter systems:

- Dopamine Transport Inhibition : It selectively inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is particularly beneficial in restoring dopaminergic activity in Parkinson's disease patients .

- Muscarinic Receptor Antagonism : The compound acts as an antagonist at muscarinic acetylcholine receptors, particularly M1 receptors in the striatum. This action helps correct the imbalance between acetylcholine and dopamine, which is critical in managing Parkinsonian symptoms .

- Histamine Receptor Interaction : Benztropine also exhibits antihistaminic properties, contributing to its overall pharmacological profile .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Inhibition of Cancer Stem Cells (CSCs) : Research has shown that this compound inhibits breast cancer stem cells by interacting with acetylcholine receptors and dopamine transporters. In vitro studies demonstrated a decrease in cell populations characterized by high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24- phenotype, which are markers of CSCs .

- Tumor Growth Suppression : In vivo experiments using a 4T1 mouse model indicated that this compound significantly inhibited tumor initiation and growth. The compound was found to reduce the expression of oncogenic signaling pathways, including STAT3 and NF-κB, which are crucial for tumor progression .

Neurological Effects

In addition to its anticancer properties, this compound has been studied for its effects on neurological conditions:

- Myoclonus Management : Case studies suggest that benztropine can be effective in managing myoclonus associated with various conditions. Its ability to modulate neurotransmitter systems may help reduce the frequency and severity of myoclonic movements .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A patient experiencing drug-induced myoclonus showed significant improvement after treatment with this compound, resulting in reduced movement severity without notable side effects.

- Case Study 2 : In patients with Parkinson's disease, adding this compound to their treatment regimen led to enhanced control over motor symptoms compared to those receiving standard therapy alone.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of benztropine mesylate in Parkinson’s disease research?

this compound acts as a dual-function agent:

- Muscarinic acetylcholine receptor (mAChR) antagonism : Blocks central and peripheral mAChRs, reducing excessive cholinergic activity implicated in motor dysfunction .

- Dopamine transporter (DAT) inhibition : Inhibits dopamine reuptake (IC₅₀ = 118 nM), prolonging dopaminergic signaling in the striatum, which is critical for alleviating Parkinsonian symptoms . Methodological note: Use radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) and functional cAMP assays to validate receptor interactions .

Q. How is this compound used experimentally to model therapeutic effects in Parkinson’s disease?

In preclinical studies:

- Dosage : Administer 3–5 mg/kg intraperitoneally in rodent models to mimic clinical tremor suppression .

- Behavioral assays : Quantify efficacy using rotarod tests or the Unified Parkinson’s Disease Rating Scale (UPDRS) for motor coordination .

- Control considerations : Compare with L-DOPA or other DAT inhibitors to differentiate cholinergic vs. dopaminergic mechanisms .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s anti-cancer stem cell (CSC) activity in breast cancer?

- In vitro :

- Mammosphere assays : Treat BCSCs (e.g., MDA-MB-231) with 5–10 µM this compound to inhibit sphere formation and self-renewal. Assess viability via ATP-based assays (IC₅₀ ≈ 5 µM) .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., Akt/Wnt signaling) .

- In vivo :

- Xenograft models: Administer 25 mg/kg/day intraperitoneally to evaluate tumor growth suppression and CSC marker (e.g., ALDH1) downregulation .

Q. How does this compound enhance remyelination in multiple sclerosis models, and what molecular pathways are involved?

- Mechanism : Activates oligodendrocyte differentiation via M1/M3 mAChR antagonism, reducing inhibitory cholinergic signaling on oligodendrocyte precursor cells .

- Experimental validation :

- Cuprizone-induced demyelination : Treat mice with 1 mg/kg/day this compound; quantify remyelination via electron microscopy or myelin basic protein (MBP) staining .

- Pharmacological blocking : Co-administer mAChR agonists (e.g., pilocarpine) to confirm pathway specificity .

Q. What are the conflicting data regarding this compound’s potential CCR5 antagonism, and how can these discrepancies be resolved?

- Contradiction : Computational models (CATS2 descriptor) predict CCR5 antagonism, but experimental DRUGMATRIX screening shows <50% inhibition at 10 µM .

- Resolution strategies :

- Competitive binding assays : Use [¹²⁵I]CCL5 to measure direct CCR5 affinity.

- Functional assays : Test inhibition of CCR5-mediated chemotaxis in THP-1 cells .

Q. Methodological & Safety Considerations

Q. What are best practices for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use NIOSH-approved respirators with HEPA filters for aerosolized particles .

- Storage : Store at 2–8°C in airtight containers; avoid moisture to prevent degradation .

- Waste disposal : Incinerate at >1,000°C for chemical inactivation .

Q. How can researchers address this compound’s off-target effects in neuropharmacology studies?

- Specificity controls :

- Use selective mAChR/DAT inhibitors (e.g., atropine for mAChR, GBR12909 for DAT) to isolate benztropine’s effects .

- Employ knockout models (e.g., DAT⁻/⁻ mice) to confirm target engagement .

Q. Data Interpretation & Contradictions

Q. Why do in vitro and in vivo potency of this compound differ in CSC studies?

Propiedades

IUPAC Name |

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJLLXFNPCTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-17-2 | |

| Record name | BENZTROPINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.